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Abstract
The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator essential for

maintaining hematopoietic stem cell (HSC) identity, controlling lineage commitment, and

preventing malignant transformation. Its remarkable functional diversity is achieved through the

combinatorial assembly of its subunits into distinct canonical and non-canonical complexes,

each with unique targeting mechanisms and regulatory outputs. This technical guide provides a

comprehensive overview of the composition of PRC1 complexes, their multifaceted roles in

normal and malignant hematopoiesis, and detailed protocols for key experimental approaches

used to investigate their function. We present quantitative data on the effects of PRC1

perturbation, elucidate its interplay with key signaling pathways, and offer visual

representations of these complex interactions to serve as a valuable resource for researchers

in hematology, oncology, and drug development.

Introduction to the PRC1 Complex
Polycomb group (PcG) proteins are evolutionarily conserved chromatin modifiers that play a

pivotal role in the epigenetic silencing of genes, thereby governing cell fate decisions and

maintaining cellular identity.[1] They assemble into two major multiprotein complexes:

Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[2]
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While PRC2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a

hallmark of facultative heterochromatin, PRC1 mediates the monoubiquitylation of histone H2A

on lysine 119 (H2AK119ub1).[2] This latter modification is a key repressive mark that

contributes to chromatin compaction and transcriptional silencing.

The composition of PRC1 is highly heterogeneous, giving rise to a spectrum of complexes with

distinct functions. These can be broadly classified into two major families: canonical PRC1

(cPRC1) and non-canonical PRC1 (ncPRC1).[2]

Canonical PRC1 (cPRC1) Complexes
The cPRC1 complexes are defined by the presence of a chromobox (CBX) protein, which

recognizes and binds to the H3K27me3 mark deposited by PRC2.[2] This recruitment

mechanism places cPRC1 downstream of PRC2 in the classical hierarchical model of

Polycomb-mediated gene silencing. The core components of cPRC1 are:

PCGF: PCGF2 (Mel18) or PCGF4 (Bmi1)[2]

RING1: RING1A or RING1B (E3 ubiquitin ligase)[2]

PHC: PHC1, PHC2, or PHC3[3]

CBX: CBX2, CBX4, CBX6, CBX7, or CBX8[3]

Non-canonical PRC1 (ncPRC1) Complexes
In contrast to their canonical counterparts, ncPRC1 complexes lack a CBX subunit and are

recruited to chromatin independently of H3K27me3.[2] Instead, they contain one of two

mutually exclusive DNA-binding proteins, RYBP or YAF2, which enhance the E3 ligase activity

of the RING1B subunit. The core components of ncPRC1 are:

PCGF: PCGF1, PCGF3, PCGF5, or PCGF6[2]

RING1: RING1A or RING1B[2]

RYBP/YAF2: Essential for PRC2-independent recruitment and enhanced catalytic activity.[2]
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This compositional diversity allows for a nuanced regulation of gene expression, with different

PRC1 complexes targeting distinct sets of genes and exerting specific functions in various

cellular contexts.
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Figure 1: Composition of canonical and non-canonical PRC1 complexes.

The Role of PRC1 in Hematopoiesis
Hematopoiesis is a tightly regulated process involving the self-renewal of HSCs and their

differentiation into all mature blood cell lineages. PRC1 complexes are indispensable for the

proper execution of these developmental programs.

PRC1 in Hematopoietic Stem Cell Self-Renewal
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Canonical PRC1, particularly the Bmi1-containing complex (PRC1.4), is a cornerstone of HSC

self-renewal. Mice deficient in Bmi1 exhibit a severe reduction in HSC numbers and a

compromised ability to reconstitute the hematopoietic system in transplantation assays.[4] A

primary mechanism underlying this phenotype is the de-repression of the Ink4a/Arf (also known

as Cdkn2a) tumor suppressor locus, which encodes the cell cycle inhibitors p16Ink4a and

p19Arf.[4] However, the rescue of the Bmi1-deficient phenotype by the deletion of Ink4a/Arf is

only partial, indicating that cPRC1 regulates other critical targets to maintain HSC function.

Non-canonical PRC1 complexes also contribute to HSC maintenance, albeit through distinct

mechanisms. For instance, PRC1.1, which contains PCGF1, is crucial for suppressing

premature myeloid differentiation in HSCs.[5]

PRC1 in Hematopoietic Lineage Commitment
The dynamic exchange of PRC1 subunits plays a vital role in guiding lineage commitment. For

example, the differential expression of CBX proteins in cPRC1 influences the fate of

hematopoietic progenitors. High levels of CBX7 are associated with the maintenance of an

undifferentiated state, while an increase in CBX8 expression promotes myeloid differentiation.

[6]

Non-canonical PRC1 complexes are also instrumental in lineage specification. PRC1.1,

through the action of its PCGF1 subunit, represses genes associated with the myeloid lineage,

thereby promoting lymphoid development.[5] Loss of PCGF1 leads to a significant reduction in

B-lymphoid cells and an expansion of myeloid progenitors.[7]

PRC1 in Malignant Hematopoiesis
Given its fundamental role in regulating the proliferation and differentiation of hematopoietic

cells, it is not surprising that dysregulation of PRC1 is frequently observed in hematological

malignancies. Overexpression of Bmi1 is a common feature of various leukemias and is

associated with enhanced self-renewal of leukemic stem cells.[4]

Non-canonical PRC1 complexes are also implicated in tumorigenesis. For example, PRC1.1 is

essential for the survival and proliferation of human leukemic stem cells.[8]
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Quantitative Data on PRC1 Function in
Hematopoiesis
The following tables summarize key quantitative data from studies investigating the impact of

PRC1 subunit disruption on hematopoietic cell populations.

Gene Knockout Cell Type Phenotype

Fold

Change/Quantit

ative Measure

Reference

Bmi1

Hematopoietic

Stem Cells

(HSCs)

Decreased self-

renewal

10-fold reduction

in competitive

repopulating

units

[4]

Bmi1

Hematopoietic

Stem Cells

(HSCs)

Increased

expression of

Ink4a/Arf

~4-fold increase

in p16Ink4a

mRNA

[4]

Pcgf1

Hematopoietic

Stem Cells

(HSCs)

Myeloid-biased

differentiation

2-fold increase in

granulocyte-

macrophage

progenitors

(GMPs)

[5]

Pcgf1 B-cell precursors
Impaired B-cell

development

>5-fold reduction

in pre-B and pro-

B cells

[7]

Ring1b

Hematopoietic

Stem and

Progenitor Cells

(HSPCs)

Proliferation

arrest and

apoptosis

~3-fold increase

in Annexin V-

positive cells

[9]
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PRC1 Subunit
Hematopoietic Cell

Type

Relative Expression

Level (mRNA or

Protein)

Reference

CBX7
Hematopoietic Stem

Cells (HSCs)
High [6]

CBX8 Myeloid Progenitors High [6]

PCGF1

Lymphoid-primed

Multipotent

Progenitors (LMPPs)

High [7]

PCGF4 (Bmi1)
Hematopoietic Stem

Cells (HSCs)
High [4]

RYBP

Hematopoietic Stem

and Progenitor Cells

(HSPCs)

Moderate [4]

PRC1 and Key Signaling Pathways in
Hematopoiesis
PRC1 complexes exert their influence on hematopoiesis not only through direct gene

repression but also by modulating the activity of key signaling pathways.

PRC1 and the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of HSC self-renewal and differentiation.[10]

PRC1 has been shown to repress several components of the Wnt pathway, thereby fine-tuning

its activity. In the absence of Bmi1, there is an upregulation of Wnt signaling, which contributes

to the exhaustion of the HSC pool.[11] This repression is mediated, at least in part, by the

direct binding of Bmi1 to the promoters of Wnt target genes such as Lef1 and Tcf4.[11]
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Figure 2: PRC1-mediated repression of the Wnt signaling pathway.

PRC1 and the Notch Signaling Pathway
The Notch signaling pathway is another crucial regulator of hematopoietic development,

particularly in T-cell lineage commitment.[12] While direct regulation of Notch pathway
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components by PRC1 in hematopoiesis is less well-characterized, there is evidence of

crosstalk. For instance, PRC1 and Notch signaling can converge on common target genes to

regulate their expression. Further research is needed to fully elucidate the intricate interplay

between these two pathways in hematopoietic stem and progenitor cells.

PRC1 and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a potent inhibitor of HSC

proliferation, contributing to the maintenance of their quiescent state.[13] There is emerging

evidence that PRC1 may regulate components of the TGF-β pathway to control HSC cycling.

For example, PRC1 has been shown to repress the expression of TGF-β receptors in other cell

types, suggesting a potential mechanism for modulating TGF-β sensitivity in HSCs.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of

the PRC1 complex in hematopoiesis.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for H2AK119ub1
ChIP-seq is a powerful technique to identify the genome-wide localization of histone

modifications and DNA-binding proteins. This protocol is optimized for the analysis of

H2AK119ub1 in hematopoietic stem and progenitor cells.

Materials:

Antibodies: Anti-H2AK119ub1 (e.g., Cell Signaling Technology, Cat# 8240), anti-RING1B

(e.g., provided by H. Koseki's lab or commercial equivalent)[9]

Buffers:

Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,

0.1% Sodium Deoxycholate, 0.1% SDS, supplemented with protease inhibitors.

Wash Buffer A: 50 mM HEPES-KOH (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-

100, 0.1% Sodium Deoxycholate, 0.1% SDS.
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Wash Buffer B: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 250 mM LiCl, 0.5% NP-40, 0.5%

Sodium Deoxycholate.

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

Protein A/G magnetic beads

Sonication equipment (e.g., Diagenode Bioruptor)

Protocol:

Cell Cross-linking: Resuspend 10-20 million hematopoietic cells in 10 ml of RPMI medium.

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room

temperature with gentle rotation. Quench the cross-linking reaction by adding glycine to a

final concentration of 125 mM and incubate for 5 minutes.

Cell Lysis: Wash the cells twice with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer

and incubate on ice for 10 minutes.

Chromatin Sonication: Sonicate the lysate to shear the chromatin to an average fragment

size of 200-500 bp. The optimal sonication conditions should be empirically determined.

Immunoprecipitation: Centrifuge the sonicated lysate at 14,000 rpm for 10 minutes at 4°C.

Pre-clear the supernatant with Protein A/G magnetic beads for 1 hour at 4°C. Incubate the

pre-cleared chromatin with the anti-H2AK119ub1 antibody overnight at 4°C with rotation.

Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at

4°C.

Washes: Wash the beads sequentially with Lysis Buffer, Wash Buffer A, Wash Buffer B, and

TE Buffer.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight in the presence of Proteinase K.

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a column-

based kit.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.
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Figure 3: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Co-immunoprecipitation (Co-IP) for PRC1 Complex
Analysis
Co-IP is used to identify protein-protein interactions and to confirm the composition of protein

complexes. This protocol is designed to isolate PRC1 complexes from hematopoietic cells.

Materials:

Antibodies: Antibody against a specific PRC1 subunit (e.g., anti-Bmi1, anti-RING1B).

Buffers:

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40,

supplemented with protease and phosphatase inhibitors.[14]

Protein A/G magnetic beads

Protocol:

Cell Lysis: Harvest hematopoietic cells and wash with ice-cold PBS. Resuspend the cell

pellet in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

Clarification of Lysate: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer

the supernatant to a new tube.

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C

with rotation to reduce non-specific binding.

Immunoprecipitation: Remove the beads and add the primary antibody to the pre-cleared

lysate. Incubate overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4

hours at 4°C.
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Washes: Wash the beads three to five times with Co-IP Lysis Buffer.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Hematopoietic Stem Cell Functional Assays
Colony-Forming Unit (CFU) Assay:

The CFU assay is an in vitro functional assay to quantify hematopoietic progenitor cells based

on their ability to form colonies in a semi-solid medium.[15]

Materials:

Semi-solid medium: Methylcellulose-based medium containing appropriate cytokines (e.g.,

SCF, IL-3, IL-6, EPO, GM-CSF).

Culture dishes: 35 mm non-tissue culture treated dishes.

Protocol:

Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.

Plating: Mix a defined number of cells with the methylcellulose medium and plate into culture

dishes.

Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

Colony Scoring: Identify and count the different types of colonies (e.g., CFU-GM, BFU-E,

CFU-GEMM) based on their morphology under an inverted microscope.

Serial Transplantation Assay:

This in vivo assay is the gold standard for assessing the self-renewal capacity of HSCs.[16]

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.creative-bioarray.com/support/hematopoietic-stem-cell-cfu-colony-formation-protocol.htm
https://www.youtube.com/watch?v=c8vQWwtx3CQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Transplant: Isolate a defined number of HSCs (or total bone marrow cells) from a

donor mouse and transplant them into a lethally irradiated recipient mouse.

Reconstitution Analysis: After a defined period (e.g., 16 weeks), analyze the peripheral blood

of the recipient mouse to determine the level of donor cell engraftment.

Secondary Transplant: Isolate bone marrow cells from the primary recipient and transplant

them into a secondary lethally irradiated recipient.

Subsequent Transplants: Repeat the process for tertiary and quaternary transplants. The

ability to reconstitute the hematopoietic system in serial recipients is a measure of the long-

term self-renewal capacity of the initial HSC population.

Conclusion
The PRC1 complex is a master regulator of hematopoiesis, with its diverse subunit composition

enabling a wide range of functions in HSC self-renewal, lineage commitment, and the

prevention of malignant transformation. Understanding the intricate mechanisms by which

different PRC1 complexes are targeted to specific genomic loci and how they modulate gene

expression is crucial for developing novel therapeutic strategies for hematological disorders.

The experimental approaches detailed in this guide provide a robust framework for researchers

to further unravel the complexities of PRC1 function in the hematopoietic system. As our

knowledge of the PRC1 interactome and its crosstalk with other signaling pathways expands,

so too will our ability to therapeutically target this critical epigenetic regulator for the treatment

of a variety of blood diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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